molecular formula C20H18O6 B11158789 methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11158789
M. Wt: 354.4 g/mol
InChI Key: FCYSHOMZABROHP-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is an organic compound with a complex structure that includes a chromenone core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its chromenone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C20H18O6/c1-12(20(22)24-3)25-15-8-9-16-17(11-19(21)26-18(16)10-15)13-4-6-14(23-2)7-5-13/h4-12H,1-3H3

InChI Key

FCYSHOMZABROHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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